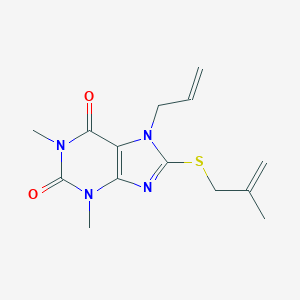
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl and prop-2-enyl groups attached to a purine core. The presence of a sulfanyl group further distinguishes it from other purine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. The initial step often includes the alkylation of a purine derivative, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions usually require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfanyl group, converting it to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methyl or prop-2-enyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.
Nucleophiles: Halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols. Substitution reactions can result in various alkylated or aminated derivatives.
科学的研究の応用
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism by which 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-7-prop-2-enylpurine-2,6-dione: Lacks the sulfanyl group, resulting in different chemical properties.
8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione: Does not have the methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-6-7-18-10-11(15-13(18)21-8-9(2)3)16(4)14(20)17(5)12(10)19/h6H,1-2,7-8H2,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSUXVWEXGIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
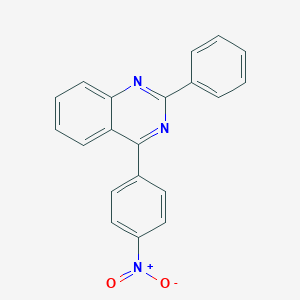
![2-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B417161.png)
![N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B417164.png)
![4-Isopropenyl-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B417166.png)
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)
![1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)

![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)
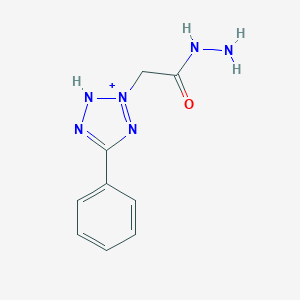
![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-nitrobenzohydrazide](/img/structure/B417175.png)
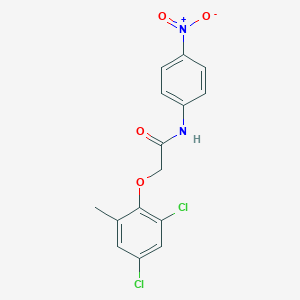
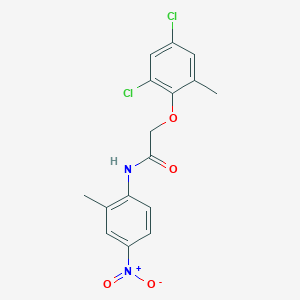
![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
